Trigochinin A
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Overview
Description
Trigochinin A is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis . This compound has garnered significant interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin A involves multiple steps, including the use of various reagents and catalysts. The detailed synthetic route includes the following steps:
Oxidation: The initial step involves the oxidation of a precursor compound to introduce necessary functional groups.
Cyclization: This step forms the core daphnane structure through a cyclization reaction.
Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the production methods are still in the research and development phase, focusing on optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Trigochinin A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying daphnane-type diterpenoids.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Mechanism of Action
Trigochinin A is part of a family of daphnane-type diterpenoids, which includes compounds such as Trigochinin B, Trigochinin C, and Trigochinin F. These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional group arrangement and its potent biological activities .
Comparison with Similar Compounds
- Trigochinin B
- Trigochinin C
- Trigochinin F
- Trigonothyrins A-C
Trigochinin A stands out among these compounds due to its unique structure and promising potential in various scientific research applications.
Properties
Molecular Formula |
C40H46O13 |
---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-8,10,12-triacetyloxy-9-benzoyloxy-2,6-dihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate |
InChI |
InChI=1S/C40H46O13/c1-20(2)39(52-35(46)27-17-13-10-14-18-27)31(48-23(5)41)22(4)38(47)28-19-21(3)30(44)40(28)36(51-34(45)26-15-11-9-12-16-26)37(8,53-40)32(49-24(6)42)29(38)33(39)50-25(7)43/h9-18,21-22,28-33,36,44,47H,1,19H2,2-8H3/t21-,22+,28-,29-,30-,31-,32-,33+,36+,37+,38-,39-,40+/m0/s1 |
InChI Key |
OKLWSKVRHPYESG-OCTBZWLUSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1O)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
Canonical SMILES |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1O)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
Origin of Product |
United States |
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